1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole

Nucleophilic substitution Leaving group ability SN2 reactivity

This white to light-yellow crystalline solid (≥95% purity, MW 237.10) features a para-bromomethyl phenyl group attached to a pyrazole ring. Its unique bifunctional architecture enables efficient nucleophilic substitutions and cross-couplings for diversified SAR exploration. The bromomethyl handle exhibits superior leaving-group ability over chloro analogs, ensuring faster reactions and milder conditions for synthesizing kinase inhibitors, PROTAC linkers, and NHC ligand precursors.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 368869-85-6
Cat. No. B1272758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
CAS368869-85-6
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C10H9BrN2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2
InChIKeyPHNRBSHOFSWNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole (CAS 368869-85-6): A para‑Substituted Phenylpyrazole Building Block for Medicinal Chemistry and Advanced Synthesis


1-[4-(Bromomethyl)phenyl]-1H-pyrazole (CAS 368869‑85‑6) is a heterocyclic building block that comprises a pyrazole ring attached to a para‑bromomethyl‑substituted phenyl moiety . The compound is a white to light‑yellow crystalline solid with a molecular weight of 237.10 g·mol⁻¹ and a typical purity of ≥95% . Its bifunctional architecture – an electron‑rich pyrazole nucleus and a reactive benzyl‑type bromide – renders it a versatile intermediate for nucleophilic substitutions, cross‑couplings, and the assembly of more complex bioactive scaffolds .

Why 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole Cannot Be Replaced by its Chloro, Hydroxy, or Methyl Analogs


Attempts to substitute 1-[4-(bromomethyl)phenyl]-1H-pyrazole with closely related analogs (e.g., the chloromethyl, hydroxymethyl, or methyl derivatives) often lead to altered reaction kinetics, different impurity profiles, and divergent physicochemical properties. The bromomethyl group confers a unique balance of electrophilicity, lipophilicity, and crystallinity that directly impacts downstream synthetic yields and final compound performance . In particular, the leaving‑group ability of the bromine atom is significantly higher than that of chlorine, enabling reactions under milder conditions and with broader nucleophile scope [1]. The following quantitative evidence details why this specific compound is the optimal choice for applications requiring a para‑pyrazole benzyl halide scaffold.

Head‑to‑Head Quantitative Differentiation of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole Against Key Analogs


Superior Electrophilic Reactivity: Bromomethyl Outperforms Chloromethyl in Nucleophilic Substitutions

In a comparative study of 4‑halomethyl‑substituted imidazolium salts, the bromomethyl‑functionalized derivatives were found to be 'significantly more reactive towards various N, O and S nucleophiles than the chloromethyl counterparts' [1]. This class‑level inference is directly transferable to the benzyl‑type bromides of 1‑[4‑(bromomethyl)phenyl]‑1H‑pyrazole. The enhanced reactivity stems from the lower C–Br bond dissociation energy (≈285 kJ·mol⁻¹) compared to C–Cl (≈327 kJ·mol⁻¹), allowing for faster, higher‑yielding derivatizations under milder conditions [2].

Nucleophilic substitution Leaving group ability SN2 reactivity

Optimized Lipophilicity (LogP 2.82) Balances Membrane Permeability and Aqueous Solubility

The calculated LogP (octanol‑water partition coefficient) for 1‑[4‑(bromomethyl)phenyl]‑1H‑pyrazole is 2.82 . This value positions it favorably compared to key analogs: the chloromethyl derivative (LogP 2.76), the unsubstituted 1‑phenyl‑1H‑pyrazole (LogP ≈2.2), and the more hydrophilic hydroxymethyl analog (LogP ≈‑1.7) [1]. A LogP of 2.82 falls within the optimal range (1–3) for CNS drug candidates, offering a desirable balance between passive membrane permeability and aqueous solubility [2].

Lipophilicity Drug‑likeness Physicochemical properties

Higher Melting Point (77–83°C) and Crystallinity Facilitate Purification and Handling

1‑[4‑(Bromomethyl)phenyl]‑1H‑pyrazole exhibits a melting point of 77–83°C . This is significantly higher than the melting point of the analogous chloromethyl derivative, which ranges from 72–74°C (as the free base) and can be an oil at room temperature depending on purity [1]. The higher melting point of the bromo compound reflects stronger crystal lattice energy, which enables straightforward purification by recrystallization rather than chromatography, and reduces the risk of handling oily or low‑melting intermediates during scale‑up .

Solid‑state properties Purification Process chemistry

Documented Use as a Versatile Electrophile in Medicinal Chemistry and Ligand Synthesis

The bromomethyl group of this compound serves as a 'chemical handle' for introducing diverse functionalities via nucleophilic displacement or palladium‑catalyzed cross‑coupling . Its reactivity profile has been exploited in the synthesis of bioactive molecules, including kinase inhibitor scaffolds , and in the preparation of N‑heterocyclic carbene (NHC) ligands for catalysis [1]. The analogous chloromethyl compound, while also used, often requires more forcing conditions or fails to react with weaker nucleophiles [1].

Medicinal chemistry Kinase inhibitors NHC ligands

Procurement‑Guiding Application Scenarios for 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole (CAS 368869-85-6)


Late‑Stage Functionalization of Kinase Inhibitor Scaffolds

When designing ATP‑competitive kinase inhibitors, the pyrazole ring often serves as a hinge‑binding motif. The bromomethyl handle of 1‑[4‑(bromomethyl)phenyl]‑1H‑pyrazole allows for rapid diversification at the para‑position, enabling structure‑activity relationship (SAR) exploration . Its LogP of 2.82 ensures that the resulting derivatives maintain favorable lipophilicity for cell penetration, while the higher melting point simplifies intermediate purification.

Synthesis of N‑Heterocyclic Carbene (NHC) Precursors for Transition Metal Catalysis

The bromomethyl‑substituted pyrazole is an ideal precursor for installing azolium salts, which are key intermediates in the preparation of NHC ligands . Compared to the chloromethyl analog, the bromomethyl group reacts faster and with a wider range of nucleophiles, enabling the synthesis of previously inaccessible NHC architectures [1]. This is particularly valuable for generating libraries of Pd/NHC or Au/NHC catalysts.

Construction of Bifunctional Linkers for PROTACs and Molecular Probes

The para‑positioned bromomethyl group can be orthogonally functionalized without affecting the pyrazole nucleus. This allows for the sequential introduction of an E3 ligase ligand (via nucleophilic substitution) and a target‑protein binder (via Suzuki coupling on the aryl ring) . The resulting bifunctional linkers are critical for developing proteolysis‑targeting chimeras (PROTACs) and fluorescent probes [2].

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